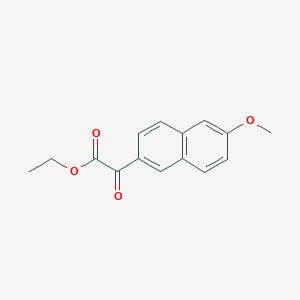

Ethyl 6-methoxy-2-naphthoylformate

Vue d'ensemble

Description

Ethyl 6-methoxy-2-naphthoylformate (EMNF) is a naturally occurring compound found in various plant species, including the tobacco plant. It is a non-toxic, non-volatile ester that has been studied extensively for its potential applications in scientific research. EMNF has been found to possess a variety of biochemical and physiological effects, as well as a range of advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Ethyl 6-methoxy-2-naphthoylformate is an integral compound in the synthesis of pharmaceuticals and organic molecules. One key application is in the synthesis of d-Naproxen's intermediate, 2-(6'-methoxy-2'-naphthyl) propenoic acid. This process involves reactions under specific conditions, like temperature and time, yielding significant compounds for further pharmaceutical applications (Lu Xian, 2000). Additionally, the compound's crystal and molecular structures have been studied, highlighting its significance in understanding the molecular interactions and stability in crystal packing, which is crucial for its applications in chemical reactions and potential pharmaceutical uses (M. Kaur et al., 2012).

Pharmaceutical Synthesis

This compound is used in the synthesis of various pharmaceutical compounds. It's an important precursor in creating non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Studies have demonstrated the compound's role in synthesizing new derivatives with potential anti-inflammatory and analgesic properties, indicating its vital role in medicinal chemistry (B. Berk et al., 2001). The compound's adaptability in chemical synthesis signifies its importance in developing new and more effective pharmaceuticals.

Material Science and Catalysis

In material science and catalysis, the compound has shown potential due to its unique molecular structure and properties. For instance, its role in the synthesis of cyclohexenone derivatives indicates its versatility in producing materials with specific chemical and physical properties (A. Al‐Sehemi et al., 2012). Moreover, its involvement in the synthesis of compounds like naphthalenes through platinum-catalyzed hydroarylation showcases its utility in complex chemical processes, contributing to advancements in catalysis and material synthesis (Dongjin Kang et al., 2012).

Analyse Biochimique

Biochemical Properties

Ethyl 6-methoxy-2-naphthoylformate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context.

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . This compound can modulate gene expression, leading to changes in the production of proteins involved in these pathways. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which may have different biological activities. The compound can also affect metabolic flux by modulating the activity of key enzymes, thereby influencing the levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. The distribution of this compound is crucial for its biological activity, as it determines the concentration of the compound at its site of action.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and for exerting its effects on cellular processes.

Propriétés

IUPAC Name |

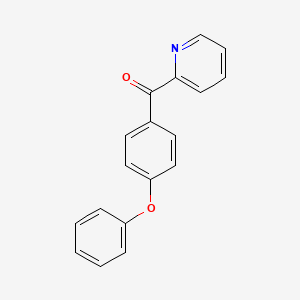

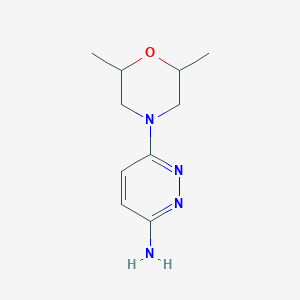

ethyl 2-(6-methoxynaphthalen-2-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-3-19-15(17)14(16)12-5-4-11-9-13(18-2)7-6-10(11)8-12/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBFEFZUAPMQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30607041 | |

| Record name | Ethyl (6-methoxynaphthalen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56547-13-8 | |

| Record name | Ethyl (6-methoxynaphthalen-2-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30607041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)